1-(prop-2-en-1-yl)cyclohexan-1-amine
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Overview
Description
1-(prop-2-en-1-yl)cyclohexan-1-amine is an organic compound belonging to the class of aliphatic amines It is characterized by the presence of an allyl group attached to the nitrogen atom of a cyclohexane ring
Mechanism of Action
Target of Action
It’s structurally similar to cyclohexylamine , which is a building block for pharmaceuticals such as mucolytics, analgesics, and bronchodilators . Therefore, it’s plausible that 1-Allyl-1-aminocyclohexane may interact with similar targets.
Mode of Action
Allylic amines, which include 1-allyl-1-aminocyclohexane, are known to undergo allylic substitution reactions . These reactions involve the replacement of a substituent, often a hydrogen atom, at the allylic position of a molecule . The resulting products can have different biological activities depending on the nature of the substituent and the specific biochemical context.
Biochemical Pathways
Allylic amines are known to be involved in the construction of nitrogen-based heterocyclic compounds . These compounds play crucial roles in many biochemical pathways and are key components of many biologically active molecules.
Pharmacokinetics
Cyclohexylamine, a structurally similar compound, is known to be miscible with water , suggesting that 1-Allyl-1-aminocyclohexane may also have good water solubility, which could influence its absorption and distribution in the body.
Result of Action
Cyclohexylamine is used as a precursor to sulfenamide-based reagents used as accelerators for vulcanization , suggesting that 1-Allyl-1-aminocyclohexane may also have industrial applications.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with enzymes, proteins, and other biomolecules . The nature of these interactions can vary, often depending on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Based on its structure, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 1-Allyl-1-aminocyclohexane in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
1-(prop-2-en-1-yl)cyclohexan-1-amine can be synthesized through several methods. One common approach involves the allylation of cyclohexylidenamines. The general method for the preparation involves dissolving cyclohexylidenamines in anhydrous ether and adding them to a suspension of allyl magnesium bromide in ether . This reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Another method involves the catalytic reduction of aniline at high temperature and pressure using nickel or cobalt as a catalyst . This method is often employed in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
1-(prop-2-en-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 1-allyl-1-aminocyclohexane to its corresponding amines. Hydrogenation using palladium on carbon is a typical method.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles. Common reagents include alkyl halides and alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in amines.
Scientific Research Applications
1-(prop-2-en-1-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those with analgesic and anti-inflammatory properties.
Industry: It is used in the production of polymers and other industrial chemicals due to its reactivity and stability.
Comparison with Similar Compounds
Properties
IUPAC Name |
1-prop-2-enylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-6-9(10)7-4-3-5-8-9/h2H,1,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTYLLMGHVPBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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